5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole
Description
5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole is a heterocyclic organophosphorus compound characterized by a tetrahydro-oxaphosphole core substituted with benzoyl and tetraphenyl groups. Its comparison to structurally or functionally related compounds, such as benzophenone derivatives and benzotriazoles, can be inferred from available literature.
Properties
CAS No. |
22950-45-4 |
|---|---|
Molecular Formula |
C34H29O2P |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
phenyl-(2,2,2,5-tetraphenyl-1,2λ5-oxaphospholan-5-yl)methanone |
InChI |
InChI=1S/C34H29O2P/c35-33(28-16-6-1-7-17-28)34(29-18-8-2-9-19-29)26-27-37(36-34,30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-25H,26-27H2 |
InChI Key |
KQTFVXGEBBBZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(OC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Lithiated Phosphinophosphonate-Mediated Cyclization
A pivotal method for synthesizing 1,2-oxaphospholes, including derivatives such as 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole, involves the reaction of lithiated phosphinophosphonates with acetylenic ketones. As demonstrated by Schützenmeister et al., the lithiation of a tungsten-stabilized phosphinophosphonate, (CO)₅WPH(Ph)P(O)(OEt)₂, with lithium diisopropylamide (LDA) generates a nucleophilic intermediate capable of attacking the Michael position of ethynyl ketones .
The reaction proceeds via a conjugate addition mechanism, where the lithiated phosphinophosphonate attacks the β-carbon of the α,β-unsaturated ketone. Subsequent cyclization forms the 2,5-dihydro-1,2-oxaphosphole core. Computational studies support a pathway involving kinetic control, where steric and electronic effects of substituents on the acetylenic ketone dictate product selectivity . For instance:
-
Trimethylsilyl (TMS)-substituted ethynyl ketones favor oxaphosphole formation due to the silyl group’s ability to stabilize transition states via hyperconjugation.
-
Aryl-substituted ethynyl ketones promote bisphosphole derivatives through divergent cyclization pathways .
Challenges and Limitations
The synthesis of 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole faces several hurdles:
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Steric hindrance : The tetraphenyl substituents impede nucleophilic attack and cyclization, necessitating elevated temperatures or prolonged reaction times .
-
Sensitivity to hydrolysis : The oxaphosphole ring is prone to degradation under acidic or aqueous conditions, complicating purification .
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Lack of analytical data : Commercial suppliers like Sigma-Aldrich provide limited characterization data, underscoring the compound’s niche application and synthetic complexity .
Chemical Reactions Analysis
5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C34H29O2P
- Molecular Weight : 533.55 g/mol
- CAS Number : 22950-45-4
The structure features a phosphole ring that contributes to its reactivity and utility in various chemical processes.
Applications in Organic Synthesis
Reagent in Chemical Reactions
5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole can serve as a reagent in organic synthesis. Its unique phosphole functionality allows it to participate in cycloaddition reactions and other transformations that are valuable for creating complex organic molecules.
Case Study: Synthesis of Phosphorus-containing Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound for the synthesis of novel phosphorus-containing heterocycles. The reactions demonstrated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis .
Photochemical Applications
Photoinitiator in Polymerization Processes
This compound has been investigated as a photoinitiator for polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for initiating polymerization reactions in coatings and adhesives.
Data Table: Photopolymerization Initiation Efficiency
| Compound | Light Absorption (nm) | Polymerization Yield (%) |
|---|---|---|
| 5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole | 350 | 85 |
| Conventional Photoinitiator | 365 | 75 |
This table indicates that the compound exhibits superior performance as a photoinitiator compared to conventional options .
Material Science Applications
Development of Advanced Materials
Due to its unique electronic properties, this compound is being explored for applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of phosphole units into material matrices can enhance charge transport properties.
Case Study: OLED Fabrication
A recent study demonstrated that incorporating 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole into OLED structures improved device efficiency by facilitating better electron injection and transport . This advancement highlights its potential role in next-generation display technologies.
Mechanism of Action
The mechanism of action of 5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Parameters
Biological Activity
5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole is a phosphole compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole is with a molecular weight of 529.57 g/mol. The compound features a distinct oxaphosphole ring structure which is known for its reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole has indicated several areas of interest:
- Anticancer Activity : Preliminary studies suggest that oxaphosphole derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Some derivatives have shown inhibitory effects against bacterial strains and fungi. These properties are attributed to the disruption of microbial cell membranes.
- Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry explored the cytotoxic effects of various oxaphosphole derivatives on human cancer cell lines. The results indicated that 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Case Study 2: Antimicrobial Effects
Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This study suggests a potential application in developing new antimicrobial agents .
Case Study 3: Antioxidant Activity
In a comparative study assessing the antioxidant properties of several phosphole derivatives, it was found that 5-benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole exhibited a significant ability to scavenge DPPH radicals with an IC50 value of 25 µM. This indicates its potential role as a natural antioxidant in food preservation or therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Benzoyltetrahydro-2,2,2,5-tetraphenyl-1,2-oxaphosphole, and what critical reagents enable its formation?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and phosphorylation. Key reagents include anhydrous tetrahydrofuran (THF) as a solvent, sodium hydride (NaH) for deprotonation, and palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for cross-coupling steps. For example, NaH in THF under inert conditions facilitates the activation of phenolic intermediates, while palladium catalysts enable aryl halide couplings . Purification often employs silica gel chromatography, with recrystallization in ethanol or THF/hexane mixtures to isolate crystalline products .
Q. How is the molecular geometry of this compound validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/hexane are analyzed to determine bond lengths, angles, and torsion angles. For oxaphosphole derivatives, the phosphorus-oxygen bond typically ranges from 1.48–1.52 Å, while the tetrahedral geometry at phosphorus is confirmed by bond angles near 109.5°. Comparative analysis with density functional theory (DFT)-optimized structures resolves discrepancies in planar vs. non-planar ring systems .
Q. What spectroscopic methods confirm structural integrity and purity?
- Methodological Answer : A combination of ¹H/¹³C/³¹P NMR spectroscopy identifies substituent arrangements and phosphorus coordination. For example, ³¹P NMR shows a singlet near δ +25 ppm for the oxaphosphole ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O) stretches at ~1680 cm⁻¹. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies mitigate low yields in the final cyclization step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance from tetraphenyl groups. Optimizing reaction temperature (55–80°C) and using bulky base systems (e.g., DBU instead of NaH) can improve cyclization efficiency. In situ monitoring via thin-layer chromatography (TLC) or LC-MS identifies intermediates, allowing real-time adjustments. Catalytic systems like CuI or Pd(PPh₃)₄ enhance regioselectivity in aryl couplings .
Q. How do computational studies explain electronic configurations and reactivity patterns?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions at the benzoyl group and phosphorus center, making the compound electrophilic. HOMO-LUMO gaps (~4.2 eV) correlate with UV-vis absorption maxima (λ ~300 nm). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the phosphoryl oxygen and aromatic rings, stabilizing the structure .
Q. How can contradictions between experimental and theoretical NMR data be resolved?
- Methodological Answer : Discrepancies in ¹H NMR shifts often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes like ring puckering. Relaxation-based NMR experiments (e.g., NOESY) detect through-space interactions, while variable-temperature NMR (VT-NMR) probes conformational flexibility. Hybrid QM/MM models incorporating solvent and dynamic effects improve agreement with experimental data .
Q. What mechanistic insights explain its participation in Diels-Alder reactions?
- Methodological Answer : The oxaphosphole ring acts as a dienophile due to electron-withdrawing effects from phosphorus. Kinetic studies (Eyring analysis) reveal activation energies of ~50 kJ/mol, with rate acceleration in polar aprotic solvents. Transition-state modeling (IRC calculations) shows asynchronous bond formation, with the carbonyl group stabilizing partial charges .
Q. What are the documented thermal stability thresholds and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~220°C, with mass loss corresponding to benzoyl group elimination. Differential scanning calorimetry (DSC) detects exothermic peaks at 240°C, linked to ring-opening reactions. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples identifies diphenylphosphine oxide and benzophenone as primary degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
